3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Description
Historical Context and Discovery
The development of quinazoline chemistry traces its origins to the pioneering work of the 19th century, establishing a foundation for the modern understanding of this compound class. In 1869, Griess prepared the first quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This initial discovery marked the beginning of systematic investigations into quinazoline-based compounds, though the bicyclic product was originally termed "bicyanoamido benzoyl" and retained this designation until 1885.
The nomenclature evolution of quinazoline compounds reflects the gradual understanding of their structural complexity. The name "quinazoline" was proposed by Widdege in 1887 upon observing that these compounds were isomeric with cinnoline and quinoxaline. Alternative nomenclature systems emerged over time, including designations such as phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene, demonstrating the diverse approaches to categorizing these heterocyclic systems.
The preparation of the quinazoline core structure itself came years after Griess's initial work, when Bischler and Lang successfully obtained it through decarboxylation of the 2-carboxy derivative. Subsequently, Gabriel devised a more satisfactory synthesis of quinazoline in 1903, establishing methodological approaches that would influence future synthetic strategies. The historical development of quinazoline chemistry established the theoretical and practical groundwork for the eventual synthesis and characterization of more complex derivatives such as this compound.
Significance in Heterocyclic Chemistry
The structural significance of this compound extends beyond its individual molecular properties to encompass its role within the broader context of heterocyclic chemistry. The compound belongs to the dihydroquinazolinone class, which represents a privileged scaffold in medicinal chemistry. This classification as a "privileged structure" emerged from the concept introduced by Evans and colleagues in 1988, defining such compounds as useful tools in drug discovery that serve as suitable lead compounds for diverse receptors.
The molecular architecture of this compound incorporates a quinazolinone core characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a fused benzene ring significantly alters the properties of the pyrimidine component, creating non-equivalent nitrogen atoms and marked polarization of specific double bonds. These structural features directly influence the compound's reactivity patterns and potential interactions with biological targets.
Table 1: Molecular Characteristics of this compound
The compound's structure exemplifies the sophisticated arrangement possible within nitrogen-containing heterocycles, where the integration of multiple nitrogen atoms creates opportunities for diverse intermolecular interactions. The presence of the pyridine moiety as a substituent on the dihydroquinazolinone core enhances the compound's potential for biological activity through increased opportunities for hydrogen bonding and π-π stacking interactions.
Relevance in Modern Chemical Research
Contemporary research interest in this compound stems from its potential applications across multiple domains of chemical science. The compound represents a convergence of structural features that are highly valued in modern drug discovery efforts, particularly the combination of the dihydroquinazolinone scaffold with pyridine substitution. This structural arrangement provides researchers with a versatile platform for further chemical modifications and biological evaluations.
The synthesis of this compound can be achieved through various methodological approaches, primarily focusing on cyclocondensation reactions between anthranilamide derivatives and appropriate aldehydes or ketones. These synthetic strategies reflect broader trends in modern organic chemistry toward efficient, environmentally conscious reaction conditions that maximize yield while minimizing waste production.
Table 2: Synthetic Approaches for Dihydroquinazolinone Derivatives
Current research applications demonstrate the compound's versatility as both a synthetic intermediate and a target molecule for biological evaluation. The structural features of this compound position it within a class of compounds that exhibit diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. These biological activities arise from the compound's ability to interact with various molecular targets through multiple binding mechanisms.
The relevance of this compound in modern chemical research also extends to its role in understanding structure-activity relationships within the quinazolinone family. Research has demonstrated that positions 2, 6, and 8 of quinazolinone ring systems are particularly significant for different pharmacological activities, while the addition of heterocyclic moieties at position 3 can substantially increase biological activity. The specific substitution pattern present in this compound provides researchers with valuable insights into how structural modifications influence biological outcomes.
Properties
IUPAC Name |
3-methyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-13(12-8-4-5-9-15-12)16-11-7-3-2-6-10(11)14(17)18/h2-9,13,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZNNAFQJRSWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzamide with 2-acetylpyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one, including the target compound, exhibit antiviral properties. They have been studied for their ability to inhibit viruses that enter cells via endocytosis, particularly filoviruses like Ebolavirus. These compounds show promise in reducing viral replication and may serve as potential therapeutic agents against severe viral infections .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. For instance, certain derivatives exhibited significant inhibition against Mycobacterium smegmatis, indicating their potential in treating tuberculosis .
Antidiabetic Effects
Recent investigations into the compound's structure have revealed its potential as an α-glucosidase inhibitor. This property suggests that it could be beneficial in managing diabetes by slowing down carbohydrate absorption and thus controlling blood sugar levels .
Antioxidant and Anti-inflammatory Activities
The compound's antioxidant properties are also noteworthy. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related diseases. Additionally, its anti-inflammatory effects could be harnessed in treating conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various methods, often involving the condensation of appropriate precursors under specific conditions. The development of derivatives with modified functional groups can enhance its biological activity and selectivity.
Synthesis Overview
- Starting Materials : Typically involve pyridine derivatives and appropriate carbonyl compounds.
- Reagents : Common reagents include amines and catalysts to facilitate the cyclization process.
- Yield Optimization : Adjustments in temperature and reaction time can significantly affect the yield and purity of the final product.
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the methyl group at the 3-position.
3-methylquinazolin-4(1H)-one: Lacks the pyridin-2-yl group at the 2-position.
2-(pyridin-2-yl)-3,4-dihydroquinazolin-4(1H)-one: Lacks the methyl group at the 3-position and has a different hydrogenation state.
Uniqueness
3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the methyl group and the pyridin-2-yl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
3-Methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Its molecular formula is C₁₄H₁₃N₃O, with a molecular weight of approximately 239.27 g/mol. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, which include anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have shown significant antiproliferative effects against A549 lung cancer cells and other tumor cell lines. The mechanism of action may involve the inhibition of specific enzymes or receptors associated with tumor growth and metastasis.
Antiviral Properties
The compound has also been evaluated for its antiviral potential. Studies suggest that it can inhibit viral replication by interacting with viral proteins or host cell receptors. For example, related compounds have shown effectiveness against respiratory syncytial virus (RSV) and other viral pathogens, indicating a promising avenue for further research into its antiviral applications .
Antimicrobial Effects
In terms of antimicrobial activity, this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy, with some derivatives showing low minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL . This suggests potential for development into therapeutic agents for treating resistant bacterial infections.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may act as an inhibitor by binding to the active sites of enzymes or receptors involved in various biological pathways. This interaction can modulate signaling pathways that lead to anti-inflammatory and anticancer effects .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves condensation reactions between 2-aminobenzamide and pyridine derivatives under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | 2-Aminobenzamide + Pyridine Derivative | Acidic/Basic Medium | High |
| Cyclization | 2-Aminobenzamide + Acetylpyridine | Heat + Catalyst | Moderate |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several derivatives of this compound against A549 cells, revealing significant inhibition of cell growth compared to untreated controls.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against MRSA strains, where derivatives exhibited MIC values significantly lower than conventional antibiotics, highlighting their potential use in treating resistant infections.
Q & A
Q. What are the optimized synthetic routes for 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted aldehydes with amines or thioacetates. For example, analogs like 3-(4-chloro-phenyl)-2-thio-2,3-dihydroquinazolin-4(1H)-one are synthesized via a two-step process: reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . Key factors affecting yield include solvent choice (e.g., H₂O or EtOH), catalyst selection (e.g., p-TsOH), and reaction time (e.g., 2 hours under reflux) . Optimization studies for related quinazolinones suggest that microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Standard characterization includes:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- FT-IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and N–H (~3300 cm⁻¹) .
- HPLC-MS : For purity assessment (>97%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 280–320 range) .
- X-ray crystallography : To resolve stereochemistry in dihydroquinazolinone derivatives (e.g., CCDC deposition codes for analogs) .
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
While direct data for this compound is limited, structurally similar 2,3-dihydroquinazolin-4(1H)-ones exhibit:
- Solubility : Moderate in DMSO (>10 mg/mL) and ethanol, poor in aqueous buffers (pH 7.4) .
- Stability : Stable at –20°C for >6 months in anhydrous DMSO; degradation observed under UV light (t½ ~48 hours) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?
Docking studies on quinazolinone derivatives (e.g., anti-inflammatory agents) use software like AutoDock Vina to assess binding affinities to targets such as cyclooxygenase-2 (COX-2). For example, 2-pyridyl-substituted analogs show ΔG values of –8.2 kcal/mol, correlating with experimental IC₅₀ values of 1.2 µM . Key interactions include π-π stacking with pyridinyl groups and hydrogen bonding to the quinazolinone carbonyl .
Q. What experimental designs address contradictions in reported biological activities of quinazolinone derivatives?
Discrepancies in bioactivity (e.g., antitumor vs. anti-inflammatory effects) arise from structural variations (e.g., thioxo vs. oxo groups at position 2). Strategies include:
Q. How can analytical challenges in quantifying trace impurities be resolved?
Advanced methods include:
- UPLC-QTOF-MS : Detects impurities at 0.01% levels using high-resolution mass fragmentation .
- 2D NMR (HSQC, HMBC) : Assigns minor stereoisomers (e.g., diastereomeric ratios >95:5) .
- Forced degradation studies : Acid/base hydrolysis to identify labile functional groups (e.g., hydrazino substituents) .
Q. What strategies improve the reproducibility of synthetic protocols for analogs?
- DoE (Design of Experiments) : Taguchi orthogonal arrays to optimize variables (e.g., temperature, solvent ratio) .
- In-line monitoring : ReactIR or PAT (Process Analytical Technology) for real-time reaction tracking .
- Cross-validation : Collaborative inter-laboratory studies to validate yields (±5% deviation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
